2-Hydroxy-5-(4-methylthiazol-2-yl)benzaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(4-methylthiazol-2-yl)benzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with 4-methylthiazole under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(4-methylthiazol-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 2-Hydroxy-5-(4-methylthiazol-2-yl)benzoic acid.
Reduction: 2-Hydroxy-5-(4-methylthiazol-2-yl)benzyl alcohol.
Substitution: 2-Alkoxy-5-(4-methylthiazol-2-yl)benzaldehyde.
Scientific Research Applications
2-Hydroxy-5-(4-methylthiazol-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe for studying enzyme-catalyzed reactions.
Medicine: It is an impurity in the synthesis of Febuxostat, which is used to treat hyperuricemia and gout.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(4-methylthiazol-2-yl)benzaldehyde is primarily related to its role as an intermediate or impurity in the synthesis of other compounds. For example, in the synthesis of Febuxostat, it acts as a precursor that undergoes further chemical transformations to yield the final product.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxybenzaldehyde
- 4-Methylthiazole
- 2-Hydroxy-5-methylbenzaldehyde
Uniqueness
2-Hydroxy-5-(4-methylthiazol-2-yl)benzaldehyde is unique due to the presence of both a hydroxyl group and a thiazole ring in its structure. This combination imparts specific chemical properties and reactivity that are distinct from other similar compounds .
Properties
Molecular Formula |
C11H9NO2S |
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Molecular Weight |
219.26 g/mol |
IUPAC Name |
2-hydroxy-5-(4-methyl-1,3-thiazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C11H9NO2S/c1-7-6-15-11(12-7)8-2-3-10(14)9(4-8)5-13/h2-6,14H,1H3 |
InChI Key |
CYDHRNRXVSNMCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=CC(=C(C=C2)O)C=O |
Origin of Product |
United States |
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